molecular formula C21H16ClF3N2O2 B2904973 N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide CAS No. 339025-44-4

N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide

Cat. No.: B2904973
CAS No.: 339025-44-4
M. Wt: 420.82
InChI Key: VBYZSRYTFUJRHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide is a synthetic small molecule of interest in early-stage pharmacological and chemical research. This compound features a hybrid structure incorporating a benzamide core, a 2-chlorobenzyl group, and a 2-oxo-5-(trifluoromethyl)pyridinyl moiety. Such complex architectures are frequently explored in medicinal chemistry for modulating biological targets . The presence of the trifluoromethyl group is a common strategy to influence a compound's metabolic stability, lipophilicity, and overall binding affinity . The 2-pyridinone ring system is a recognized scaffold in drug discovery, found in molecules with a range of biological activities . Researchers may investigate this compound as a potential candidate for developing enzyme inhibitors or receptor modulators, though its specific biological profile and mechanism of action require further empirical characterization. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine the compound's specific properties and applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c22-18-4-2-1-3-16(18)11-26-20(29)15-7-5-14(6-8-15)12-27-13-17(21(23,24)25)9-10-19(27)28/h1-10,13H,11-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYZSRYTFUJRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 4-formylbenzenecarboxylic acid, followed by cyclization with trifluoromethyl-substituted pyridine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Benzamide Substituents

Compound 11 (4-Amino-N-(2-chlorobenzyl)benzamide)
  • Structure: Shares the N-(2-chlorobenzyl)benzamide backbone but lacks the pyridinone substituent.
  • Synthesis : Synthesized via Ra-Ni-catalyzed hydrogenation of nitro precursors (85% yield, m.p. 137°C, HPLC purity 99.51%) .
  • Key Differences: The absence of the pyridinone-trifluoromethyl group likely reduces its pharmacological potency compared to the target compound.
Benzipram (3,5-dimethyl-N-(1-methylethyl)-N-(phenylmethyl)benzamide)
  • Structure : Features a branched alkyl substituent on the amide nitrogen and methyl groups on the benzene ring.
  • Application : Used as a pesticide, highlighting how substituent variations shift functionality from medicinal to agrochemical roles .

Modifications in Pyridinone/Trifluoromethyl Moieties

Compound 5b (2-(Dimethylamino)-N-(4-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)phenyl)acetamide)
  • Structure: Contains the 2-oxo-5-trifluoromethylpyridinyl group but replaces the benzylamide with an acetamide-linked dimethylamino group.
  • Synthesis : Prepared via coupling reactions (75% yield, HRMS confirmed) .
  • Activity: Evaluated as an anti-fibrosis agent, suggesting the pyridinone-trifluoromethyl motif is critical for targeting fibrosis pathways .
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Structure : Substitutes the trifluoromethyl group with chlorine and adds a methoxyphenyl amide.
  • Properties : Molecular weight 403.26; structural differences may alter solubility and target selectivity compared to the target compound .

Functional Group Additions

Compound 50 (N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide)
  • Structure : Incorporates a tetrahydropyrimidine core with fluorinated aryl groups.

Physicochemical and Pharmacological Insights

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Purity (HPLC)
Target Compound C21H17ClF3N2O2 (inferred) ~436.8 Not reported Not reported
Compound 11 C14H14ClN2O 261.07 137 99.51%
Compound 5b C17H18F3N3O2 354.14 Not reported HRMS confirmed

Pharmacological Implications

  • 2-Chlorobenzyl vs. Other Substituents : The 2-chlorobenzyl group may confer better lipophilicity and blood-brain barrier penetration compared to 4-methoxyphenyl or difluorobenzyl analogs .

Biological Activity

N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, with the CAS number 339025-44-4, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chlorobenzyl group and a trifluoromethyl-pyridine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C21H16ClF3N2O2
  • Molecular Weight : 420.81 g/mol
  • Boiling Point : 592.6 ± 50.0 °C (predicted)
  • Density : 1.388 ± 0.06 g/cm³ (predicted)
  • pKa : 13.84 ± 0.46 (predicted)

Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of various targets, including enzymes and receptors involved in cell signaling pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Apoptosis induction
HeLa (Cervical)10.2Cell cycle arrest at G1 phase
A549 (Lung)12.5Inhibition of mitochondrial respiration

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells, revealing that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Antimicrobial Study : Another investigation reported in Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. For example, intermediates like 4-aminobenzamide derivatives are synthesized via catalytic hydrogenation of nitro precursors using activated Ra-Ni under H₂ (85% yield) . Coupling steps may employ EDC·HCl and HOBt·H₂O in dichloromethane or DMF, with triethylamine as a base to activate carboxyl groups .
  • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (e.g., 1:1.2 amine:carboxylic acid) are key for purity and yield .

Q. How is the compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.6 ppm), amide NH (δ 8.5–10 ppm), and methylene/methoxy groups (δ 3.5–5.0 ppm). For example, benzylic CH₂ appears at δ 4.48 ppm .
  • Mass Spectrometry : High-resolution MS (HR-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 261.0789) .
  • HPLC : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at λmax ≈ 279 nm .

Q. What preliminary biological assays are used to screen its activity?

  • Methods :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
    • Key Metrics : Dose-response curves and selectivity indices against non-target cells (e.g., HEK293).

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered coupling steps?

  • Challenges : Steric hindrance from the 2-chlorobenzyl and trifluoromethylpyridinyl groups reduces nucleophilic accessibility.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
  • Alternative Coupling Agents : Use of PyBOP or HATU instead of EDC/HOBt for bulky substrates .
  • Solvent Optimization : Switch to THF/DMF mixtures (4:1) to enhance solubility of aromatic intermediates .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM in enzyme assays vs. 50 µM in cell-based assays) may arise from poor membrane permeability or off-target effects.
  • Resolution Strategies :

  • Metabolic Stability Testing : Liver microsome assays (e.g., human/rat) to assess compound degradation .
  • Proteomic Profiling : Chemoproteomics (e.g., affinity pulldown-MS) identifies unintended protein targets .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., methoxy instead of chloro) to isolate structure-activity relationships .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Methods :

  • X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes (resolution ≤2.0 Å) .
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real-time .
  • Molecular Dynamics Simulations : Predicts ligand-protein stability over 100-ns trajectories (e.g., using AMBER or GROMACS) .

Q. How to address low aqueous solubility during formulation for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce phosphate or acetate groups at the benzamide NH for pH-dependent release .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm) to enhance bioavailability .
  • Co-Solvent Systems : Ethanol/Cremophor EL (1:1) or cyclodextrin inclusion complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.